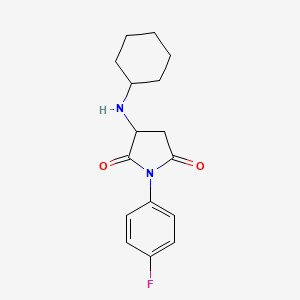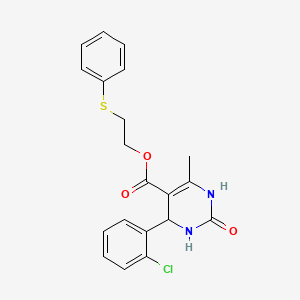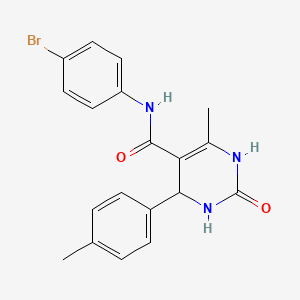
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel compound that belongs to the class of pyrrolidinone derivatives. It has been extensively studied for its potential applications in cognitive enhancement and treatment of cognitive disorders.
科学的研究の応用
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been studied extensively for its potential applications in cognitive enhancement and treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to improve working memory, attention, and cognitive flexibility in animal models and human clinical trials.
作用機序
The exact mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By enhancing the activity of this receptor, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione may improve cognitive function.
Biochemical and Physiological Effects:
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in cognitive processes. It also increases the activity of the prefrontal cortex, which is an area of the brain involved in working memory and attention. Additionally, 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects and may help prevent cognitive decline associated with aging and neurodegenerative diseases.
実験室実験の利点と制限
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, it also has some limitations, such as its limited solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments involving 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.
将来の方向性
There are several potential future directions for research on 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Additionally, further studies are needed to fully understand the mechanism of action of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione and its effects on different neurotransmitter systems in the brain. Finally, there is a need for more studies on the long-term effects and safety of 3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione in humans.
合成法
3-(cyclohexylamino)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can be synthesized via a multi-step process involving the reaction of 4-fluorobenzaldehyde with cyclohexylamine, followed by cyclization and reduction steps. The final product is obtained in high yields and purity, making it suitable for further research and development.
特性
IUPAC Name |
3-(cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXQHUXNQMKDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5060902.png)


![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)
amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)

![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)

![N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)